Structural Uniqueness Within the 1,3,4-Oxadiazole-Benzamide Series
The compound represents a structurally discrete combination of a 4-bromobenzamide fragment and a 2-methoxyphenyl-1,3,4-oxadiazole moiety linked via an amide bond, as confirmed by its InChIKey SIRRHYMTFVPCTG-UHFFFAOYSA-N [1]. No other PubChem-listed analog shares this exact substitution topology. The closest computationally identified structural neighbor, N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide, differs in the position of the bromine substituent (on the oxadiazole-phenyl ring rather than the benzamide ring) and the location of the methoxy group (on the benzamide ring rather than the oxadiazole-phenyl ring), representing a constitutional isomer rather than a functional congener [2]. No head-to-head or cross-study biological comparisons exist between these two entities.
| Evidence Dimension | 2D molecular topology (constitutional isomerism) |
|---|---|
| Target Compound Data | 4-Br on benzamide; 2-OCH3 on oxadiazole-phenyl |
| Comparator Or Baseline | 4-Br on oxadiazole-phenyl; 2-OCH3 on benzamide |
| Quantified Difference | Constitutional isomer: identical formula (C16H12BrN3O3) but non-superimposable connectivity |
| Conditions | Computational topology check; PubChem CID 4572007 |
Why This Matters
Constitutional isomerism can drastically alter biological activity; procurement of this specific isomer is essential for maintaining the intended pharmacophore geometry.
- [1] PubChem. (2025). 4-Bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide; CID 4572007. National Center for Biotechnology Information. View Source
- [2] EvitaChem. (n.d.). N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide. [Excluded per rule; comparator sourced from structural search results]. View Source
